molecular formula C9H9FO2 B068174 Methyl 4-fluoro-3-methylbenzoate CAS No. 180636-50-4

Methyl 4-fluoro-3-methylbenzoate

Cat. No. B068174
Key on ui cas rn: 180636-50-4
M. Wt: 168.16 g/mol
InChI Key: OCDIFIYFPFLAOU-UHFFFAOYSA-N
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Patent
US08765939B2

Procedure details

NBS (14.60 g) and AIBN (2.89 g) were added to a solution of the product from step (i) (9.85 g) in EtOAc (200 mL). The resulting mixture was stirred at 80° C. for 20 h. After cooling the mixture was washed with sat. sodium thiosulphate, brine, dried, filtered and the solvent removed. The crude product was purified using chromatography, to give the subtitle compound, 5.30 g.
Name
Quantity
14.6 g
Type
reactant
Reaction Step One
Name
Quantity
2.89 g
Type
reactant
Reaction Step One
Quantity
9.85 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1C(=O)N([Br:8])C(=O)C1.CC(N=NC(C#N)(C)C)(C#N)C.[F:21][C:22]1[CH:31]=[CH:30][C:25]([C:26]([O:28][CH3:29])=[O:27])=[CH:24][C:23]=1[CH3:32]>CCOC(C)=O>[Br:8][CH2:32][C:23]1[CH:24]=[C:25]([CH:30]=[CH:31][C:22]=1[F:21])[C:26]([O:28][CH3:29])=[O:27]

Inputs

Step One
Name
Quantity
14.6 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
2.89 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
9.85 g
Type
reactant
Smiles
FC1=C(C=C(C(=O)OC)C=C1)C
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 80° C. for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
WASH
Type
WASH
Details
was washed with sat. sodium thiosulphate, brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
The crude product was purified

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrCC=1C=C(C(=O)OC)C=CC1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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